molecular formula C16H30O3 B1620079 Methyl 3-oxopentadecanoate CAS No. 54889-72-4

Methyl 3-oxopentadecanoate

Cat. No.: B1620079
CAS No.: 54889-72-4
M. Wt: 270.41 g/mol
InChI Key: CFDZNJRIILJIAU-UHFFFAOYSA-N
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Description

Methyl 3-oxopentadecanoate is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemistry in the Upper Troposphere

Methyl 3-oxopentadecanoate, as part of the methyl peroxy nitrate family, plays a significant role in atmospheric photochemistry, particularly in the upper troposphere. A study by Nault et al. (2014) highlights the importance of methyl peroxy nitrate in low-temperature photochemistry, which is crucial in atmospheric dynamics and environmental studies. The research discusses the development of measurement methods for these compounds and their implications for understanding upper-tropospheric chemistry (Nault et al., 2014).

Insect Hormone Synthesis

This compound is also relevant in the biological field, specifically in insect hormone synthesis. Müller et al. (1974) identified a compound, Methyl (2E, 6E) - 10, 11 - epoxy - 3, 7, 11 - trimethyl - 2, 6 - dodecadienoate, synthesized by cockroach corpora allata and released into the culture medium, providing insights into insect hormone synthesis and its applications in entomology and pest control (Müller et al., 1974).

DNA Damage Repair Mechanisms

Another significant application is found in the study of DNA damage repair mechanisms. Trewick et al. (2002) reported that the Escherichia coli AlkB protein, which does not exhibit traditional nuclease, DNA glycosylase, or methyltransferase activities, repairs DNA alkylation damage through a unique oxidative mechanism. This finding enhances our understanding of cellular responses to DNA damage and has potential implications for medical research and cancer therapy (Trewick et al., 2002).

Corrosion Inhibition

In the field of materials science, Chauhan et al. (2020) explored the synthesis and application of novel corrosion inhibitors derived from methyl 11-bromoundecanoate for the protection of carbon steel in acidic environments. This research has implications for industrial applications, particularly in improving the longevity and resilience of metal structures and components (Chauhan et al., 2020).

Chemical Synthesis and Catalysis

The compound is also used in chemical synthesis and catalysis. For example, Nakahata et al. (1982) demonstrated the use of methyl 3-oxoalkanoate in the enantioface-differentiating hydrogenation process to produce methyl (R)-3-hydroxyalkanoate, a compound of interest in stereochemical studies and organic synthesis (Nakahata et al., 1982).

Properties

IUPAC Name

methyl 3-oxopentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDZNJRIILJIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341781
Record name Methyl 3-oxopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54889-72-4
Record name Methyl 3-oxopentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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